molecular formula C16H13N5OS2 B2532905 N-(2,1,3-benzothiadiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamide CAS No. 1351662-25-3

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Cat. No.: B2532905
CAS No.: 1351662-25-3
M. Wt: 355.43
InChI Key: YVRGYJITJGOEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a useful research compound. Its molecular formula is C16H13N5OS2 and its molecular weight is 355.43. The purity is usually 95%.
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Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes both benzothiadiazole and benzothiazole moieties. The synthesis typically involves multi-step processes starting from readily available precursors. For example, the synthesis may include reactions such as acylation and cyclization under controlled conditions to yield the final product with high purity .

Antimicrobial Properties

Research indicates that derivatives of benzothiadiazole exhibit substantial antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively against various strains, including resistant ones . The presence of electron-donating groups enhances this activity, making these compounds valuable in developing new antibiotics.

Antiviral Effects

Benzothiazole derivatives have been noted for their antiviral properties, particularly against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes . The specific compound this compound is hypothesized to share similar mechanisms due to its structural characteristics.

Antitumor Activity

Several studies have reported that benzothiadiazole derivatives demonstrate anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines . The compound may exhibit analogous effects due to its structural similarities.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of benzothiazole derivatives, it was found that compounds containing the benzothiadiazole moiety significantly inhibited the growth of several pathogenic bacteria. The study utilized a series of tests including disk diffusion and minimum inhibitory concentration (MIC) assays to evaluate effectiveness. Results indicated that modifications in substituents could enhance activity against resistant strains .

Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of benzothiazole derivatives during the COVID-19 pandemic. Compounds were screened for their ability to inhibit viral entry and replication. The findings suggested promising results for certain derivatives, paving the way for further exploration into their therapeutic potential against viral infections .

Summary of Biological Activities

Activity Description
Antimicrobial Effective against various bacterial strains; enhanced by electron-donating groups
Antiviral Potential inhibition of viral replication; promising results against HIV and influenza
Antitumor Induction of apoptosis; effectiveness noted in breast cancer cell lines

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[1,3-benzothiazol-2-yl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-21(16-18-10-5-2-3-8-13(10)23-16)9-14(22)17-11-6-4-7-12-15(11)20-24-19-12/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRGYJITJGOEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC2=NSN=C21)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.